

# (S)-4-Aminovaleric Acid: A Technical Guide to Synthesis and Characterization

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## Compound of Interest

Compound Name: (S)-4-Aminovaleric acid

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Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

## Introduction

**(S)-4-aminovaleric acid**, also known as (S)-4-aminopentanoic acid, is a chiral non-proteinogenic  $\gamma$ -amino acid.<sup>[1]</sup> Its enantiomerically pure form is a valuable building block in medicinal chemistry and drug development, serving as a precursor for various pharmaceuticals and agrochemicals.<sup>[1]</sup> Notably, its structural similarity to  $\gamma$ -aminobutyric acid (GABA) makes it a compound of interest in neuroscience research. The presence of a chiral center at the fourth carbon necessitates stereoselective synthesis methods to produce the desired (S)-enantiomer with high purity.<sup>[1]</sup>

This technical guide provides an in-depth overview of modern synthetic routes to **(S)-4-aminovaleric acid**, with a focus on sustainable, enzyme-catalyzed methods. It also details the essential analytical techniques for its comprehensive characterization and enantiomeric purity determination.

## Physicochemical Properties

A summary of the key physical and chemical properties of **(S)-4-aminovaleric acid** is presented below.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO <sub>2</sub>	[2][3][4]
Molecular Weight	117.15 g/mol	[3][4]
IUPAC Name	(4S)-4-aminopentanoic acid	[5]
CAS Number	1558-59-4	[5]
Canonical SMILES	C--INVALID-LINK--N	[3][5]
InChIKey	ABSTXSZPGHDTAF-BYPYZUCNSA-N	[3][5]
Predicted Density	1.067±0.06 g/cm <sup>3</sup>	[4]

## Enantioselective Synthesis

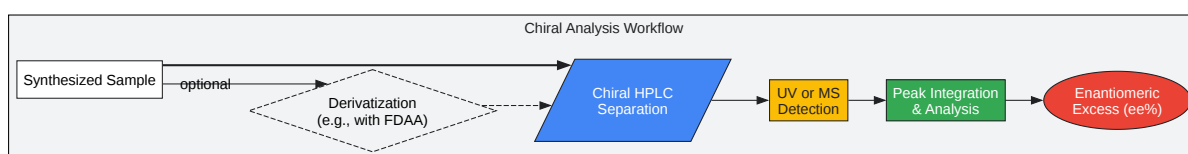
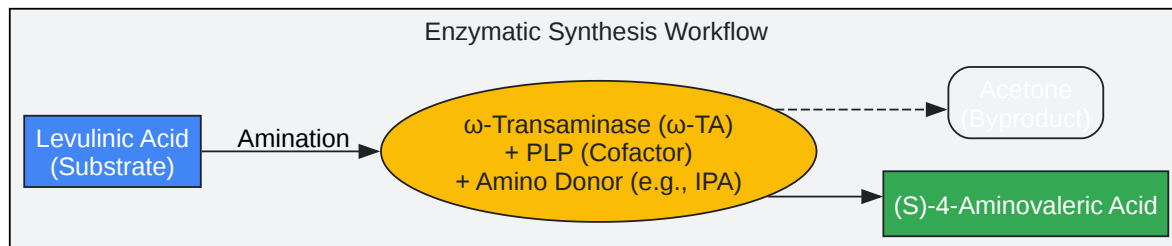
The asymmetric synthesis of **(S)-4-aminovaleric acid** is critical for its application in chiral drug development. Biocatalytic methods are preferred for their high enantioselectivity, mild reaction conditions, and environmental sustainability.

### Biocatalytic Synthesis from Levulinic Acid

A prominent and sustainable approach utilizes the bio-based platform chemical levulinic acid (LA) as the starting material.[6][7] The key transformation is a stereoselective reductive amination, which can be efficiently catalyzed by specific enzymes like transaminases or engineered dehydrogenases.[6][8][9]

#### 3.1.1 Transaminase-Mediated Synthesis

Omega-transaminases ( $\omega$ -TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from keto acids.[6] In this pathway, the keto group of levulinic acid is converted to an amino group, creating the chiral center with high fidelity. The reaction requires an amino donor, such as isopropylamine (IPA) or (S)- $\alpha$ -methylbenzylamine ((S)- $\alpha$ -MBA), and the cofactor pyridoxal 5'-phosphate (PLP).[7]



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